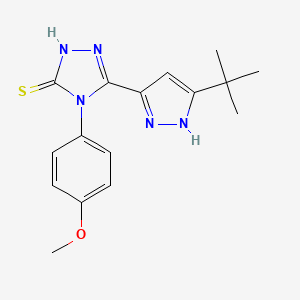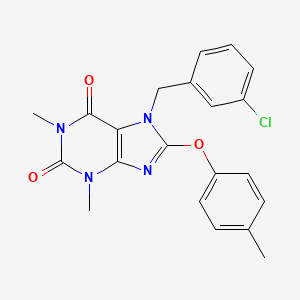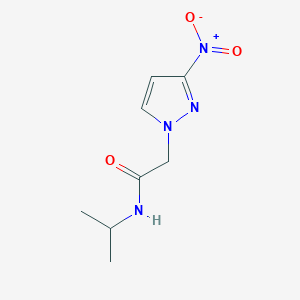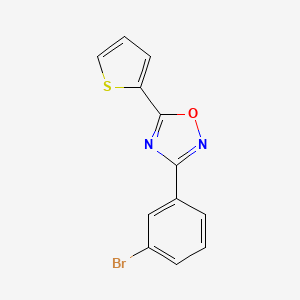![molecular formula C19H23ClN4O3S2 B3501896 N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3501896.png)
N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide
Overview
Description
“N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide” is a chemical compound with the molecular formula C19H23ClN4O3S2. It has an average mass of 454.994 Da and a monoisotopic mass of 454.089996 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C19H23ClN4O3S2. Unfortunately, the specific structural details such as bond lengths and angles are not provided in the search results .Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, such as the compound , have been found to exhibit antimicrobial activities . They are effective against a variety of bacterial and fungal strains. This makes them valuable in the development of new antimicrobial drugs .
Anticancer Activity
The compound has shown potential as an anticancer agent. It has been found to inhibit dihydrofolate reductase (DHFR), a mechanism through which it exhibits antimicrobial and antitumor activities . Some of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Inhibition of Carbonic Anhydrase (CA)
The anticancer activity of sulfonamides is also exerted through the inhibition of carbonic anhydrase (CA) . This enzyme is involved in many physiological and pathological processes, including cancer progression.
Inhibition of Matrix Metalloproteinase (MMPs)
Sulfonamides can inhibit matrix metalloproteinases (MMPs) . MMPs play a crucial role in tissue remodeling during development, disease, and wound healing. Therefore, their inhibition can be beneficial in treating diseases like cancer.
Inhibition of Cyclin-dependent Kinase (CDK)
The compound can inhibit cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation. Therefore, their inhibition can lead to cell cycle arrest, which is beneficial in cancer treatment.
Inhibition of Methionine Aminopeptidases (MetAPs)
Sulfonamides can inhibit methionine aminopeptidases (MetAPs) . MetAPs play a crucial role in protein synthesis and cell cycle progression. Therefore, their inhibition can be beneficial in cancer treatment.
Inhibition of Histone Deacetylases (HDACs)
The compound can inhibit histone deacetylases (HDACs) . HDACs are a group of enzymes that are involved in gene expression. Therefore, their inhibition can lead to changes in gene expression, which can be beneficial in cancer treatment.
Disruption of Microtubule Assembly
Sulfonamides can bind to β-Tubulin and disrupt microtubule assembly . Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest, which is beneficial in cancer treatment.
properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S2/c1-2-28-19-21-13-16(20)17(23-19)18(25)22-14-7-9-15(10-8-14)29(26,27)24-11-5-3-4-6-12-24/h7-10,13H,2-6,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZBOSATQFGHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501821.png)

![N-(3-chlorophenyl)-N'-[4-(4-methoxyphenyl)-5,7-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea](/img/structure/B3501859.png)

![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3501878.png)
![5-cyclopropyl-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501884.png)
![3-chloro-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501886.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3501902.png)
![N-(3-methoxy-2-methylphenyl)-N'-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B3501908.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide](/img/structure/B3501916.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B3501923.png)

